molecular formula C17H13NO4 B11838303 4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- CAS No. 33549-93-8

4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)-

Cat. No.: B11838303
CAS No.: 33549-93-8
M. Wt: 295.29 g/mol
InChI Key: MQAQREONYKDKJC-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This particular compound is characterized by the presence of a carboxamide group at the 2-position and a phenylmethoxy group at the 7-position, along with an oxo group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

    Addition of the Phenylmethoxy Group: The phenylmethoxy group can be added via an etherification reaction using a phenol and a benzyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability and mechanical strength.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Antioxidant Activity: Due to its phenolic structure, it can exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.

Medicine

    Drug Development: The compound can serve as a lead molecule for developing new drugs targeting specific biological pathways.

    Therapeutic Agents: It may possess therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry

    Cosmetics: The compound can be used in cosmetic formulations for its antioxidant and anti-aging properties.

    Agriculture: It can be utilized in developing agrochemicals for protecting crops from pests and diseases.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, its antioxidant properties can protect cells from oxidative damage by neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Similar structure but lacks the phenylmethoxy group.

    Chromone-2-carboxylic acid: Another benzopyran derivative with a carboxylic acid group.

    Coumarin-3-carboxylic acid: Contains a coumarin core with a carboxylic acid group.

Uniqueness

4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and can impart unique properties, such as enhanced binding affinity to specific molecular targets and improved pharmacokinetic profiles.

Properties

CAS No.

33549-93-8

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

4-oxo-7-phenylmethoxychromene-2-carboxamide

InChI

InChI=1S/C17H13NO4/c18-17(20)16-9-14(19)13-7-6-12(8-15(13)22-16)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,20)

InChI Key

MQAQREONYKDKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)N

Origin of Product

United States

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